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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594484 Get Quote

An In-depth Technical Guide to the Total Synthesis of Ampelopsin F by Scott A. Snyder

This guide provides a detailed overview of the total synthesis of the resveratrol-based natural

product, (±)-Ampelopsin F, as accomplished by the research group of Scott A. Snyder. The

work was published in Angewandte Chemie International Edition in 2007.[1][2][3] This synthesis

is a notable example of a strategy that utilizes a common precursor to access a variety of

complex resveratrol oligomers. The key features of this synthesis include a strategic

bromination to control stereoselectivity during a critical cyclization step, followed by a radical-

mediated debromination to yield the final natural product.[3]

Quantitative Data Summary
The following table summarizes the quantitative yields for each step in the linear synthesis of

(±)-Ampelopsin F. The synthesis proceeds over 12 steps with a focus on building complexity

from a central diaryl alcohol precursor.
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Step Transformation
Reagents and
Conditions

Yield (%)

1-2
Reduction and

Bromination

1. NaBH₄, MeOH, 0

°C, 30 min2. PBr₃,

Pyridine, 40 °C, 3 h

93 (for 2 steps)

3 Bromination
NBS, CH₂Cl₂, 0 °C, 60

min
95

4

Horner-Wadsworth-

Emmons Olefination

(Phosphonate

Formation)

KHMDS, HP(O)

(OEt)₂, THF, 0 °C to

RT, 12.5 h

91

5

Horner-Wadsworth-

Emmons Olefination

(Alkene Formation)

KOt-Bu, THF, -78 °C

to RT, 13.5 h
98

6 Aryllithium Addition
n-BuLi, THF, -78 °C to

RT, 5.5 h
71

7 Prins-type Cyclization
TsOH, CH₂Cl₂, -50 °C

to RT, 17.5 h
65

8 Epoxidation

mCPBA, NaHCO₃,

CH₂Cl₂, 0 °C to RT, 3

h

78

9
Ramberg-Bäcklund

Reaction

KOH, CCl₄, H₂O, t-

BuOH, 80 °C, 12 h
52

10

Friedel-Crafts-type

Cyclization/Brominatio

n

Br₂, CH₂Cl₂, -78 °C to

RT, 4 h
53

11
Radical

Debromination

AIBN, (TMS)₃SiH,

Toluene, 100 °C, 8 h
89

12 Demethylation
BBr₃, CH₂Cl₂, 0 °C to

RT, 19 h
90
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Experimental Protocols
Detailed, step-by-step experimental procedures, including specific quantities of reagents,

solvent volumes, purification methods (chromatography conditions, recrystallization solvents),

and full characterization data (¹H NMR, ¹³C NMR, IR, HRMS) are provided in the Supporting

Information accompanying the primary publication: Snyder, S. A., Zografos, A. L., Lin, Y.

Angew. Chem. Int. Ed.2007, 46, 8186–8191. This supplementary file was not directly

accessible via the performed searches. The protocols below are representative descriptions of

the key chemical transformations.

Key Experiments:

Prins-type Cyclization (Step 7): The diaryl alcohol precursor, synthesized in the preceding

steps, is treated with a Brønsted acid such as p-toluenesulfonic acid (TsOH). This promotes

the formation of a benzylic cation which is then intercepted by the pendant alkene in an

intramolecular fashion to forge the central five-membered ring of the core structure.

Bromination-Controlled Cyclization (Step 10): A key strategic step involves the treatment of

the substrate with molecular bromine.[3] This not only serves to brominate the aromatic rings

but also facilitates a Friedel-Crafts-type cyclization that forms the bicyclo[3.2.1]octane core.

The steric bulk of the bromine atoms is proposed to direct the stereochemical outcome of

this crucial ring-forming event.[3]

Radical Debromination (Step 11): To remove the directing bromine atoms installed in the

previous step, a radical-mediated reduction is employed.[3] Using an initiator like AIBN and a

radical mediator such as tris(trimethylsilyl)silane, the aryl-bromine bonds are reductively

cleaved to afford the desired debrominated carbon skeleton.

Final Demethylation (Step 12): The synthesis is completed by the removal of all methyl ether

protecting groups. A strong Lewis acid, boron tribromide (BBr₃), is used to cleave the aryl

methyl ethers, revealing the free phenolic hydroxyl groups of the final natural product,

Ampelopsin F.

Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the total synthesis, highlighting the key

reaction types and the progression from simple starting materials to the complex final product.
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Caption: Synthetic workflow for (±)-Ampelopsin F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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